molecular formula C10H8BrFO2 B14790695 Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate CAS No. 1246851-47-7

Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate

Cat. No.: B14790695
CAS No.: 1246851-47-7
M. Wt: 259.07 g/mol
InChI Key: DKCTXBLIHSYOAP-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, which is attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate typically involves the reaction of 2-bromo-4-fluorobenzaldehyde with methyl acrylate in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to increase yield and reduce costs. This could include the use of more efficient catalysts, continuous flow reactors, and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate involves its interaction with various molecular targets. The bromo and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to the modulation of biochemical pathways and the exertion of biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate is unique due to the specific positioning of the bromo and fluoro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-8(12)6-9(7)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCTXBLIHSYOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30740482
Record name Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30740482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246851-47-7, 404575-30-0
Record name Methyl 3-(2-bromo-4-fluorophenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246851-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30740482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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